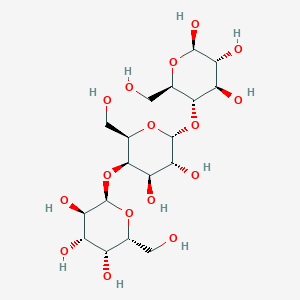

Globotriose

Description

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-KLBXQZKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp typically involves the stepwise glycosylation of protected monosaccharide units. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids. The process may involve multiple steps of protection and deprotection to ensure the correct linkage formation .

Industrial Production Methods

Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of galactose units to glucose, forming the desired trisaccharide. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldonic acids, while reduction may produce alditols .

Scientific Research Applications

Urinary Tract Infections (UTIs)

One of the most notable applications of globotriose is its role in inhibiting uropathogenic Escherichia coli (E. coli), which is a common cause of urinary tract infections. Research indicates that this compound can effectively prevent the adhesion of P-fimbriated E. coli strains to human epithelial cells.

Case Study: In Vivo Efficacy

- Study Design : BALB/c mice were used to assess the efficacy of this compound against bladder colonization by E. coli JR1.

- Findings : Administering this compound at a concentration of 5 mg/ml resulted in a significant reduction (10-fold) in bacterial binding to target cells and completely reversed agglutination when added after it had occurred. The pharmacokinetic profile indicated that this compound was rapidly cleared from plasma with a half-life of approximately 6 minutes, maintaining effective concentrations in urine for several hours post-administration .

| Parameter | Value |

|---|---|

| Dosage | 5 mg/ml |

| Half-life | 6 minutes |

| Effective concentration | >5 mg/ml in urine for 4-12 hours |

Inhibition of Shiga Toxin Activity

This compound derivatives have shown promise as inhibitors of Shiga toxin (Stx), produced by certain strains of E. coli. These derivatives can prevent Stx from exerting its toxic effects on Vero cells, thus providing a potential therapeutic avenue for managing infections caused by Shiga toxin-producing bacteria.

Research Insights

- Experimental Setup : The inhibitory effects were evaluated using radiolabeled Stx1 on Vero cells.

- Results : this compound polymers significantly reduced the biological activity of Stx, indicating their potential use as protective agents against toxin-mediated cell damage .

Carbohydrate-Protein Interactions

This compound is also utilized as a model system for studying carbohydrate-protein interactions. Its ability to form self-assembled monolayers (SAMs) makes it an excellent candidate for investigating molecular details relevant to biomolecular recognition processes.

Synthesis and Self-Assembly

- Methodology : Researchers synthesized this compound derivatives and studied their self-assembly properties.

- Outcomes : The findings revealed that varying the this compound content in SAMs could influence molecular interactions, providing insights into how carbohydrates interact with proteins at the molecular level .

Oligosaccharide Production

The enzymatic synthesis of this compound and its analogs is gaining attention for producing oligosaccharides that can serve as potential inhibitors for various pathogens.

Key Findings

Mechanism of Action

The mechanism by which alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp exerts its effects involves its interaction with specific receptors or enzymes. The molecular targets include glycosyltransferases and glycosidases, which recognize the unique trisaccharide structure and mediate various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoglobotriaosylceramide (iGb3)

- Structure : iGb3 (Galα1-3Galβ1-4Glc-Ceramide) is a structural isomer of Gb3, differing in the α1-3 linkage of the terminal galactose.

- Functional Differences: While both bind to Pseudomonas aeruginosa lectin, iGb3 exhibits weaker affinity due to steric hindrance caused by its α1-3 linkage, which disrupts optimal alignment with the lectin’s binding pocket . In contrast, globotriose’s α1-4 linkage allows deeper penetration into rigid lectin pockets (e.g., LDL), enhancing binding specificity .

- Biological Relevance : iGb3 is implicated in immune tolerance, whereas this compound is pathogenically significant in toxin-mediated diseases .

α-Gal Antigen (Galα1-3Galβ1-4GlcNAc)

- Structure : The α-Gal antigen features an α1-3 linkage to a terminal galactose, contrasting with this compound’s α1-4 linkage.

- Both compounds are used therapeutically: α-Gal antigen for antibody neutralization and this compound for toxin sequestration .

Comparison with Functionally Similar Compounds

Maltotriose (Glcα1-4Glcα1-4Glc)

- Structure : A linear trisaccharide with α1-4 glucose linkages.

- Functional Contrast :

Lacto-N-neotetraose (LNnT: Galβ1-4GlcNAcβ1-3Galβ1-4Glc)

- Structure : A tetrasaccharide with β-linkages, commonly found in human milk.

- Functional Contrast: LNnT acts as a prebiotic, promoting beneficial gut flora, whereas this compound is a pathogen receptor .

Binding Affinity and Lectin Interactions

Lectin-Specific Binding Profiles

Key Findings :

- LDL’s binding pocket rigidity favors this compound’s α1-4 linkage, achieving a 4.7-fold higher affinity than monosaccharides .

- MytiLec’s specificity for this compound over branched glycans (e.g., bi-antennary N-acetyllactosamine) underscores its utility in glycan profiling .

Thermodynamic Stability

- This compound’s β-galactose and β-glucose residues exhibit higher conformational flexibility than the terminal α-galactose, reducing ligand stability in lectin complexes .

Biological Activity

Globotriose, chemically represented as Galα1-4Galβ1-4Glc, is a trisaccharide that plays a crucial role in various biological processes, particularly as a receptor for Shiga-like toxins and as a component of tumor-associated glycans. This article delves into the biological activity of this compound, highlighting its synthesis, interactions with pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a carbohydrate moiety found in globotriosylceramide (Gb3), which serves as a receptor for Shiga toxins produced by Escherichia coli. The synthesis of this compound has been achieved through both chemical methods and enzymatic processes. A notable study reported the use of a novel α-galactosidase from Bacteroides fragilis, which demonstrated high regioselectivity and efficiency in synthesizing this compound through transglycosylation reactions. The enzyme exhibited optimal activity at pH 4.5 and 40 °C, producing this compound with yields up to 32.4% from specific substrates .

Role as a Receptor for Shiga Toxins

This compound is recognized for its role in mediating the binding of Shiga toxins to host cells. The binding affinity of this compound to these toxins is significantly higher than that of related oligosaccharides, such as galabiose. Research indicates that the glucose component of this compound contributes approximately 2.6 kcal/mol to its binding energy, enhancing its interaction with Shiga-like toxins . This strong binding capability makes this compound a target for therapeutic interventions aimed at preventing toxin-mediated diseases.

Inhibition of Pathogen Adhesion

In vitro studies have demonstrated that this compound can effectively inhibit the adhesion of P-fimbriated E. coli strains to host cells. At concentrations as low as 5 mg/ml, this compound completely reversed cell agglutination and reduced bacterial binding by 10- to 100-fold . These findings suggest that this compound could serve as a potential therapeutic agent for urinary tract infections (UTIs) by disrupting the colonization of pathogenic bacteria.

Pharmacokinetics and Efficacy Studies

The pharmacokinetics of this compound were evaluated in BALB/c mice, where it was administered via tail vein injection. The compound was rapidly cleared from plasma with a half-life of approximately 6 minutes and showed prolonged renal excretion . Efficacy studies indicated that this compound could significantly reduce established bladder colonization by E. coli, highlighting its potential as an alternative treatment for UTIs.

Case Study: Therapeutic Application in UTI

In a proof-of-principle study involving mouse models, this compound was tested for its ability to prevent and reverse bladder colonization by E. coli strains. The results indicated that treatment with this compound led to significant reductions in bacterial load in the bladder, demonstrating its practical application in managing infections caused by uropathogenic bacteria .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for structural characterization of globotriose?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy for resolving glycosidic linkages and monosaccharide configurations, complemented by mass spectrometry (MS) for molecular weight validation. X-ray crystallography is used when crystalline samples are obtainable. For quantitative analysis, high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors is recommended .

Q. How do researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst ratios) and validation via orthogonal methods (e.g., thin-layer chromatography for intermediate verification). Peer-reviewed synthetic pathways should be cross-checked using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with best practices .

Q. What statistical frameworks are suitable for analyzing this compound interaction data in cell-based assays?

- Methodological Answer : Dose-response curves analyzed via nonlinear regression (e.g., Hill equation) are standard. For high-throughput data, multivariate analyses like principal component analysis (PCA) or machine learning classifiers (e.g., random forests) can identify patterns in binding affinity or cytotoxicity. Ensure sample sizes meet power analysis requirements (n ≥ 3 biological replicates) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound-receptor binding affinity studies?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., pH, ionic strength). Conduct a systematic review using PRISMA guidelines to identify confounding variables. Validate hypotheses via surface plasmon resonance (SPR) under controlled parameters and apply meta-analysis to aggregate data across studies .

Q. What strategies mitigate bias in in vivo studies of this compound pharmacokinetics?

- Methodological Answer : Use double-blinded, randomized control trials (RCTs) with placebo cohorts. Employ pharmacokinetic modeling (e.g., non-compartmental analysis) to account for inter-subject variability. Adhere to ethical guidelines for animal/human studies, including IACUC or IRB approvals, and document attrition rates transparently .

Q. How can computational modeling enhance the design of this compound-based therapeutics?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict conformational stability of this compound-ligand complexes. Dock against target receptors (e.g., verotoxin) using AutoDock Vina, validated by free-energy perturbation (FEP) calculations. Cross-validate in silico results with SPR or isothermal titration calorimetry (ITC) .

Q. What frameworks address gaps in literature on this compound’s role in pathogen adhesion?

- Methodological Answer : Conduct a scoping review using Arksey and O’Malley’s framework to map evidence gaps. Prioritize in vitro adhesion assays (e.g., hemagglutination inhibition) and transcriptomic profiling (RNA-seq) of host-pathogen interactions. Use PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven experiments .

Methodological Best Practices

- Literature Review : Leverage Google Scholar’s advanced search with Boolean operators (e.g., "this compound AND (biosynthesis OR pathogenicity)") and citation tracking tools. Exclude non-peer-reviewed sources like BenchChem .

- Data Contradiction Management : Apply triangulation by combining qualitative (e.g., ethnographic observations of experimental workflows) and quantitative (e.g., statistical outliers analysis) methods .

- Ethical Compliance : Align with Declaration of Helsinki principles for human-derived samples and FAIR (Findable, Accessible, Interoperable, Reusable) data-sharing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.